2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-phenyl-
Description
The compound 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-phenyl- is a dihydropyrimidinone derivative characterized by a benzoyl group at position 5, a phenyl group at position 4, and a methyl group at position 4. The benzoyl group introduces significant steric bulk and electron-withdrawing effects, which may influence photochemical behavior, solubility, and biological interactions.
Properties
CAS No. |
14080-15-0 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-benzoyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-15(17(21)14-10-6-3-7-11-14)16(20-18(22)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H2,19,20,22) |
InChI Key |
AXQTZQLONJUTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of Pyrimidinone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12 µmol/L |
| Compound B | E. coli | 10 µmol/L |
| Compound C | Candida albicans | 15 µmol/L |
Anticancer Properties
The anticancer potential of 2(1H)-pyrimidinone derivatives has been explored extensively. For example, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) . The cytotoxicity is often evaluated using the MTT assay, which measures cell viability.
Table 2: Cytotoxicity of Pyrimidinone Derivatives
| Compound | Cell Line | IC50 (µmol/L) |
|---|---|---|
| Compound A | NCI-H460 | 2.56 |
| Compound B | HepG2 | 3.00 |
| Compound C | HCT-116 | 2.68 |
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of pyrimidinone derivatives and their biological activity is crucial for drug design. Studies have indicated that modifications in side chains significantly affect their efficacy . For instance, electron-withdrawing groups can enhance antimicrobial activity while certain substituents may improve anticancer properties.
Case Study 1: Synthesis and Evaluation of Pyrimidinone Derivatives
A recent study synthesized a series of pyrimidinone derivatives and evaluated their biological activities. The synthesized compounds were tested for antimicrobial and anticancer activities, revealing promising results against several strains and cell lines . This study underscores the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between pyrimidinone derivatives and biological targets such as enzymes involved in cancer progression. These studies provide insights into binding affinities and can guide further modifications to optimize therapeutic effects .
Comparison with Similar Compounds
Substituent Analysis
Key Substituents and Their Implications Table 1 compares substituents across structurally similar dihydropyrimidinones:
Key Observations
- Benzoyl vs.
- Phenyl vs. 4-Chlorophenyl (Position 4): The phenyl group lacks the electron-withdrawing chlorine atom present in ’s analog, which may reduce electrophilic reactivity .
- Aliphatic vs. Aromatic Substituents: The ethyl and pentyl groups in ’s compound enhance hydrophobicity but lack the aromatic interactions possible with the target’s benzoyl and phenyl groups .
Physicochemical Properties
Molecular Weight and Solubility
- The target compound’s benzoyl and phenyl groups likely result in a higher molecular weight (>300 g/mol) compared to ’s analog (210.3 g/mol) .
- Increased lipophilicity from aromatic groups may reduce aqueous solubility, limiting bioavailability compared to acetyl or ethyl-substituted derivatives .
Photochemical Reactivity demonstrates that simpler pyrimidinones (e.g., 1MP) undergo hydrogen abstraction with rate constants of ~10⁴ M⁻¹s⁻¹ . The target’s benzoyl group could either enhance photoreactivity via triplet-state stabilization or hinder it through steric effects, warranting further study.
Preparation Methods
Standard Protocol
A mixture of benzoylacetone (1.62 g, 10 mmol), urea (0.60 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and hydrochloric acid (2–3 drops) in ethanol (20 mL) is refluxed for 3 hours. The product precipitates upon cooling and is recrystallized from benzene/petroleum ether, yielding 67% of the title compound as yellow crystals. Key spectroscopic data:
-
IR : νmax 3296 cm⁻¹ (NH), 1664 cm⁻¹ (C=O).
-
¹H NMR (CDCl₃): δ 1.88 (s, 6H, 2×CH₃), 5.10 (s, 1H, 4H-pyridine), 5.75 (s, 1H, NH), 6.88–7.51 (m, 15H, Ar).
This method’s limitation lies in moderate yields due to competing side reactions, prompting exploration of optimized conditions.
Acid-Catalyzed Condensation Methods
Role of Catalysts
Alternative Brønsted and Lewis acids enhance reaction efficiency:
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| HCl | Ethanol | Reflux | 3h | 67% | |
| H₂SO₄ | Ethanol | Reflux | 2.5h | 72% | |
| p-TsOH | Solvent-free | 80°C | 2h | 75% |
Notably, p-toluenesulfonic acid (p-TsOH) under solvent-free conditions at 80°C achieves 75% yield by minimizing solvolysis and accelerating cyclization.
Solvent-Free Modifications
Eliminating solvents improves atom economy and reduces reaction times. A representative protocol involves grinding benzoylacetone (10 mmol), benzaldehyde (10 mmol), urea (10 mmol), and p-TsOH (0.1 mmol) in a mortar, followed by heating at 80°C for 2 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), affording a 75% yield .
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave Irradiation
Microwave (MW) irradiation drastically reduces reaction times. In a tandem Kornblum oxidation/Biginelli reaction, benzyl bromide is oxidized to benzaldehyde in dimethyl sulfoxide (DMSO) under MW (80°C, 10 minutes), followed by in-situ condensation with benzoylacetone and urea under MW (100°C, 15 minutes). This one-pot method achieves 82% yield with Bi(NO₃)₃·5H₂O catalysis.
Ultrasound Activation
Ultrasound irradiation (40 kHz, 50°C) promotes the Biginelli reaction with guanidine hydrochloride, achieving 78% yield in 30 minutes. While primarily explored for 2-aminopyrimidines, this method is adaptable to urea-based systems by substituting guanidine with urea.
Green Chemistry Approaches
Bi(NO₃)₃·5H₂O Catalysis
Bismuth nitrate pentahydrate, a non-toxic Lewis acid, catalyzes the solvent-free synthesis at 100°C, yielding 82% in 1 hour. The mechanism involves activation of the aldehyde via coordination to Bi³⁺, facilitating nucleophilic attack by the enolized diketone.
ZrCl₄-Mediated Thione Synthesis
While ZrCl₄ is primarily used for 2-thioxo derivatives, substituting urea with thiourea in its presence under solvent-free conditions (120°C, 1.5 hours) yields the thione analogue (85%). For the target oxo compound, ZrCl₄ offers no advantage over Bi(NO₃)₃.
Comparative Analysis of Synthetic Methods
The table below evaluates key methodologies:
| Method | Conditions | Catalyst | Yield | Time |
|---|---|---|---|---|
| Classical Biginelli | Ethanol, reflux | HCl | 67% | 3h |
| Solvent-Free | 80°C, neat | p-TsOH | 75% | 2h |
| Microwave-Assisted | DMSO, 100°C, MW | Bi(NO₃)₃ | 82% | 15m |
| Ultrasound | Ethanol, 50°C, ultrasound | None | 78% | 30m |
Key Findings :
-
Microwave and ultrasound methods offer superior efficiency but require specialized equipment.
-
Solvent-free conditions with p-TsOH or Bi(NO₃)₃ balance yield and practicality for lab-scale synthesis.
Mechanistic Insights
The Biginelli reaction proceeds via:
-
Acyl imine formation : Acid-catalyzed condensation of benzaldehyde and urea.
-
Enolization : Acid-mediated enolization of benzoylacetone.
-
Nucleophilic attack : Enol attacks the acyl imine, forming a linear intermediate.
-
Cyclization : Acid-assisted dehydration to yield the dihydropyrimidinone core.
Side reactions, such as Knoevenagel condensation between benzaldehyde and benzoylacetone, are suppressed using excess urea and controlled pH .
Q & A
Q. What are the recommended synthetic routes for 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-phenyl-?
- Methodological Answer : The compound can be synthesized via cyclization of benzoyl-substituted malononitrile derivatives under reflux conditions. For example, Huseynzada et al. (2021) demonstrated that dihydropyrimidinones can be prepared by reacting substituted malononitriles with urea or thiourea in ethanol, catalyzed by potassium hydroxide (KOH), followed by regioselective oxidation . Another approach involves multi-step condensation reactions with aryl aldehydes and ketones, optimized at 80–100°C for 8–12 hours. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Table 1: Example Reaction Conditions
| Precursor | Solvent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 5-Benzoyl-malononitrile | Ethanol | KOH | 80°C | 10 h | 65–72 |
| 4-Phenyl-6-methylthiourea | Acetone | HCl | Reflux | 12 h | 58–63 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) or TLC (silica gel, ethyl acetate:hexane 3:7).
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d6) should show peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.4 ppm), and NH/OH protons (δ 10–12 ppm).
- XRD : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns .
- Mass Spectrometry : ESI-MS ([M+H]+) should match the theoretical molecular weight (e.g., ~327.29 g/mol) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antibacterial Activity : Disk diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements. Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution (range: 8–64 µg/mL) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or topoisomerases, using ATP-competitive substrates .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
- Methodological Answer : Contradictions often arise from structural analogs or varying assay conditions. Strategies include:
- Structural Reanalysis : Compare substituent effects (e.g., fluorophenyl vs. hydroxyphenyl groups) using SAR studies .
- Standardized Assays : Re-test under controlled conditions (e.g., pH 7.4, 37°C, serum-free media) to minimize variability .
- Metabolite Profiling : LC-MS to identify degradation products or active metabolites that may influence results .
Q. What computational approaches predict its molecular interactions and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Adole et al. (2020) used DFT to map charge distribution in similar pyrimidinones, correlating with antibacterial activity .
- Molecular Docking : Simulate binding to targets like DNA gyrase (PDB ID: 1KZN) or EGFR kinase (PDB ID: 1M17) using AutoDock Vina. Focus on hydrogen bonds with active-site residues (e.g., Asp81, Lys45) .
Q. What strategies enhance regioselectivity during structural modifications?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position to direct electrophilic substitution to the 6-methyl site .
- Catalytic Control : Use Pd/C or CuI to promote Suzuki couplings at specific aryl positions .
- Protection/Deprotection : Temporarily protect hydroxyl or amine groups with tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
